2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the condensation reaction between 4-bromobenzaldehyde and thiosemicarbazide. The reaction is carried out in an ethanol solution with the presence of a catalytic amount of glacial acetic acid . The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-: Similar structure but with the bromine atom at a different position.
N-(3-Chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of bromine.
2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles: Structurally related compounds with additional functional groups.
Uniqueness
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to its specific bromine substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
[(4-bromophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOSVEOPAUPPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354869 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36449-43-1 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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